molecular formula C17H15N3O3S B2888382 METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE CAS No. 923131-19-5

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE

Cat. No.: B2888382
CAS No.: 923131-19-5
M. Wt: 341.39
InChI Key: ALJHGFJAUBIBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with methyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 2-amino-3-methylpyridine

Uniqueness

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is unique due to its specific structural features and the presence of both thieno[2,3-b]pyridine and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-9-7-8-11-13(18)14(24-16(11)19-9)15(21)20-12-6-4-3-5-10(12)17(22)23-2/h3-8H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJHGFJAUBIBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.